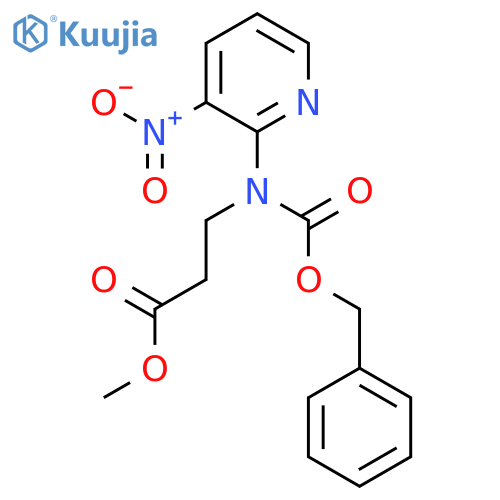

Cas no 2680875-22-1 (methyl 3-{(benzyloxy)carbonyl(3-nitropyridin-2-yl)amino}propanoate)

2680875-22-1 structure

商品名:methyl 3-{(benzyloxy)carbonyl(3-nitropyridin-2-yl)amino}propanoate

methyl 3-{(benzyloxy)carbonyl(3-nitropyridin-2-yl)amino}propanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-{[(benzyloxy)carbonyl](3-nitropyridin-2-yl)amino}propanoate

- 2680875-22-1

- EN300-28299620

- methyl 3-{(benzyloxy)carbonyl(3-nitropyridin-2-yl)amino}propanoate

-

- インチ: 1S/C17H17N3O6/c1-25-15(21)9-11-19(16-14(20(23)24)8-5-10-18-16)17(22)26-12-13-6-3-2-4-7-13/h2-8,10H,9,11-12H2,1H3

- InChIKey: WMRGOGVPNJIUEO-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N(C1C(=CC=CN=1)[N+](=O)[O-])CCC(=O)OC)=O

計算された属性

- せいみつぶんしりょう: 359.11173527g/mol

- どういたいしつりょう: 359.11173527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 8

- 複雑さ: 489

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 115Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

methyl 3-{(benzyloxy)carbonyl(3-nitropyridin-2-yl)amino}propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28299620-0.5g |

methyl 3-{[(benzyloxy)carbonyl](3-nitropyridin-2-yl)amino}propanoate |

2680875-22-1 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28299620-1.0g |

methyl 3-{[(benzyloxy)carbonyl](3-nitropyridin-2-yl)amino}propanoate |

2680875-22-1 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28299620-2.5g |

methyl 3-{[(benzyloxy)carbonyl](3-nitropyridin-2-yl)amino}propanoate |

2680875-22-1 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28299620-10.0g |

methyl 3-{[(benzyloxy)carbonyl](3-nitropyridin-2-yl)amino}propanoate |

2680875-22-1 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28299620-0.25g |

methyl 3-{[(benzyloxy)carbonyl](3-nitropyridin-2-yl)amino}propanoate |

2680875-22-1 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28299620-5g |

methyl 3-{[(benzyloxy)carbonyl](3-nitropyridin-2-yl)amino}propanoate |

2680875-22-1 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28299620-0.05g |

methyl 3-{[(benzyloxy)carbonyl](3-nitropyridin-2-yl)amino}propanoate |

2680875-22-1 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28299620-5.0g |

methyl 3-{[(benzyloxy)carbonyl](3-nitropyridin-2-yl)amino}propanoate |

2680875-22-1 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28299620-0.1g |

methyl 3-{[(benzyloxy)carbonyl](3-nitropyridin-2-yl)amino}propanoate |

2680875-22-1 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28299620-1g |

methyl 3-{[(benzyloxy)carbonyl](3-nitropyridin-2-yl)amino}propanoate |

2680875-22-1 | 1g |

$1214.0 | 2023-09-07 |

methyl 3-{(benzyloxy)carbonyl(3-nitropyridin-2-yl)amino}propanoate 関連文献

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

2680875-22-1 (methyl 3-{(benzyloxy)carbonyl(3-nitropyridin-2-yl)amino}propanoate) 関連製品

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬